1-Methyleneindane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyleneindane can be synthesized through several methods. One common approach involves the palladium-catalyzed tandem reactions of 2-alkenylphenyl-acetylenes with copper chloride or copper bromide, resulting in the formation of 3-chloro- or 3-bromo-1-methyleneindenes . These intermediates can then be further elaborated through additional palladium-catalyzed coupling reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyleneindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanones, while substitution reactions can produce various functionalized indenes.
Scientific Research Applications
1-Methyleneindane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antiviral agents, is ongoing.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyleneindane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Indane: A hydrocarbon with the formula C9H10, structurally similar to 1-methyleneindane but lacking the methylene group.
Indanone: A ketone derivative of indane, used in various chemical and pharmaceutical applications.
Indene: The parent compound of this compound, featuring a fused benzene and cyclopentene ring system
Uniqueness: this compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential for functionalization compared to its analogs. This makes it a valuable compound for synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-methylidene-1,2-dihydroindene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZRNMVUILZEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152446 | |
Record name | 1-Methyleneindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-56-5 | |
Record name | 1-Methyleneindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyleneindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Methyleneindan?
A1: While the provided abstracts don't explicitly state the molecular formula and weight of 1-Methyleneindan, these can be deduced from its structure. 1-Methyleneindan (also known as 1-Methyleneindane) has the molecular formula C10H10 and a molecular weight of 130.188 g/mol.
Q2: What are some of the reactions 1-Methyleneindan can undergo?
A2: Research indicates that 1-Methyleneindan can participate in various reactions, including:
- Cycloaddition: [] 1-Methyleneindan reacts with difluorocarbene to form cyclopropane derivatives. This reaction highlights its ability to participate in cycloaddition reactions, potentially with other reactive species.
- Diels-Alder Reactions: [] Under high pressure, 1-Methyleneindan acts as a diene in Diels-Alder reactions with tropone. This reaction offers insight into its reactivity and potential for synthesizing complex bicyclic compounds.
- Radical Reactions: [, ] Perfluorinated 1-Methyleneindan reacts with nitric acid via a radical mechanism. This suggests that appropriately substituted 1-Methyleneindan derivatives could participate in other radical-based transformations.
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